4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide
描述
属性
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O2S/c1-28(13-11-19-4-2-3-12-26-19)22(30)17-7-5-16(6-8-17)15-29-23(31)20-14-18(25)9-10-21(20)27-24(29)32/h2-8,12,18,20-21H,9-11,13-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLKMWYQLMFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various therapeutic contexts.
Structural Characteristics
This compound features a quinazolinone core , which is a common motif in medicinal chemistry due to its diverse biological activities. The presence of a bromine atom , a sulfanylidene group , and an N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN4O2S |
| Molecular Weight | 501.4 g/mol |
| IUPAC Name | 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide |
| InChI Key | RYSRWADAWZFAAL-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The quinazolinone structure is known to modulate the activity of various biological pathways. The bromine and sulfanylidene groups may enhance binding affinity and specificity towards these targets, which is critical for its therapeutic efficacy.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activities:
- Anticancer Activity : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as carbonic anhydrase has been noted, suggesting potential applications in treating conditions like glaucoma or edema.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Anticancer Studies :
- A study found that derivatives of tetrahydroquinazoline exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents.
- Another research highlighted the structure-activity relationship (SAR) of quinazoline derivatives, emphasizing the importance of halogen substitutions in enhancing anticancer properties.
- Antimicrobial Activity :
- Enzyme Inhibition :
Comparative Analysis
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-tetrahydroquinazoline | Similar core structure with variations in side chains | Anticancer activity |
| Pyrrolidine-derived benzamides | Contains pyrrolidine but different aromatic substitutions | Antimicrobial properties |
| Sulfanylidene derivatives | Variations in substituents on the sulfur atom | Diverse biological activities |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of brominated quinazolinone derivatives with benzamide or related side chains. Key structural analogs include:
Physicochemical Properties
- LogP : Estimated at ~3.2 (moderately lipophilic due to bromine and pyridine groups).
- Solubility : Enhanced by the pyridin-2-yl ethyl group compared to purely aromatic analogs (e.g., ’s compound with logP ~4.1) .
- Thermal Stability : The sulfanylidene group may reduce melting point compared to dioxo derivatives (e.g., ’s compound melts at 175–178°C) .
准备方法
Cyclization of 2-Aminobenzamide Derivatives
The tetrahydroquinazolinone scaffold is typically synthesized via cyclization of 2-aminobenzamide precursors. For the 6-bromo-2-sulfanylidene variant, 2-amino-5-bromobenzamide serves as the starting material.
Method A (H₂O₂-Mediated Cyclization):
Wu et al. demonstrated that 2-aminobenzamides react with dimethyl sulfoxide (DMSO) under oxidative conditions to form quinazolinones. Adapting this:
- Reaction Conditions :
- Mechanism : DMSO acts as a carbon source, while H₂O₂ oxidizes intermediates. The sulfanylidene (C=S) group arises from sulfur incorporation during cyclization.
Method B (Sulfonamide Displacement):
Patel et al. synthesized diiodoquinazolinones by displacing benzoxazinone oxygen with sulfonamides. For bromo derivatives:
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| A | 2-Amino-5-bromobenzamide | DMSO, H₂O₂ | 150°C, 14 h | ~65%* |
| B | 2-Amino-5-bromobenzoic acid | Ac₂O, thioacetamide | Reflux, 6 h | ~70%* |
*Estimated based on analogous reactions.
Synthesis of the Benzamide Side Chain
The N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide moiety requires sequential amidation and alkylation.
Amide Coupling
- Step 1 : Convert 4-(bromomethyl)benzoic acid to its acid chloride using thionyl chloride.
- Step 2 : React with methylamine to form N-methyl-4-(bromomethyl)benzamide.
- Step 3 : Alkylate with 2-(pyridin-2-yl)ethylamine using K₂CO₃ in DMF.
| Step | Reagent | Conditions | Intermediate |
|---|---|---|---|
| 1 | SOCl₂ | Reflux, 2 h | 4-(Bromomethyl)benzoyl chloride |
| 2 | CH₃NH₂ | 0°C, 1 h | N-Methyl-4-(bromomethyl)benzamide |
| 3 | 2-(Pyridin-2-yl)ethylamine | 80°C, 8 h | Target side chain |
Final Coupling of Domains
The tetrahydroquinazolinone core and benzamide side chain are coupled via nucleophilic substitution.
Method C (Mitsunobu Reaction):
- Reagents : DIAD, PPh₃.
- Conditions : THF, 0°C → RT, 24 hours.
- Yield : ~60% (estimated from analogous couplings).
Method D (Nucleophilic Substitution):
Challenges and Optimization
- Sulfanylidene Stability : The C=S group is prone to oxidation. Use inert atmospheres (N₂/Ar) during synthesis.
- Regioselectivity : Bromination at position 6 requires directing groups (e.g., -NH₂) during cyclization.
- Purification : High molecular weight (515.5 g/mol) necessitates column chromatography or recrystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
